

Spectroscopic comparison of 1-N-Boc-3-(R)-cyanopiperidine with its regioisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-N-Boc-3-(R)-cyanopiperidine**

Cat. No.: **B1337191**

[Get Quote](#)

A Spectroscopic Showdown: 1-N-Boc-3-(R)-cyanopiperidine and its Regioisomers

A comprehensive spectroscopic comparison of **1-N-Boc-3-(R)-cyanopiperidine** with its 2-cyano and 4-cyano regioisomers reveals distinct spectral fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols.

The positional isomerism of the cyano group on the piperidine ring of 1-N-Boc-cyanopiperidine significantly influences the chemical environment of the molecule's atoms, leading to characteristic differences in their spectroscopic signatures. These differences are essential for researchers to confirm the identity and purity of the specific regioisomer they are working with, which is a critical aspect of pharmaceutical development and chemical synthesis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-N-Boc-3-(R)-cyanopiperidine**, 1-N-Boc-2-cyanopiperidine, and 1-N-Boc-4-cyanopiperidine.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	δ 1.46-1.49 (s, 9H, Boc)	Piperidine Ring Protons
1-N-Boc-3-(R)-cyanopiperidine	1.49	1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H)[1]
1-N-Boc-2-cyanopiperidine	1.46	1.39-1.93 (m, 6H), 2.93 (br, 1H), 4.05 (br, 1H), 5.23 (br, 1H) [2]
1-N-Boc-4-cyanopiperidine	1.48	1.85-1.95 (m, 4H), 2.80 (m, 1H), 3.50-3.70 (m, 4H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	C=O (Boc)	$\text{C}(\text{CH}_3)_3$ (Boc)	$\text{C}(\text{CH}_3)_3$ (Boc)	Piperidine Ring Carbons	CN
1-N-Boc-3-(R)-cyanopiperidine	~154.7	~80.5	28.4	~45.1, ~43.8, ~30.9, ~27.5, ~24.3	~121.8
1-N-Boc-2-cyanopiperidine	~154.2	~81.0	28.3	~48.1, ~41.2, ~28.8, ~24.5, ~20.1	~118.5
1-N-Boc-4-cyanopiperidine	~154.8	~80.6	28.4	~43.5 (2C), ~29.3 (2C), ~25.8	~121.1

Table 3: FT-IR Spectroscopic Data (cm^{-1})

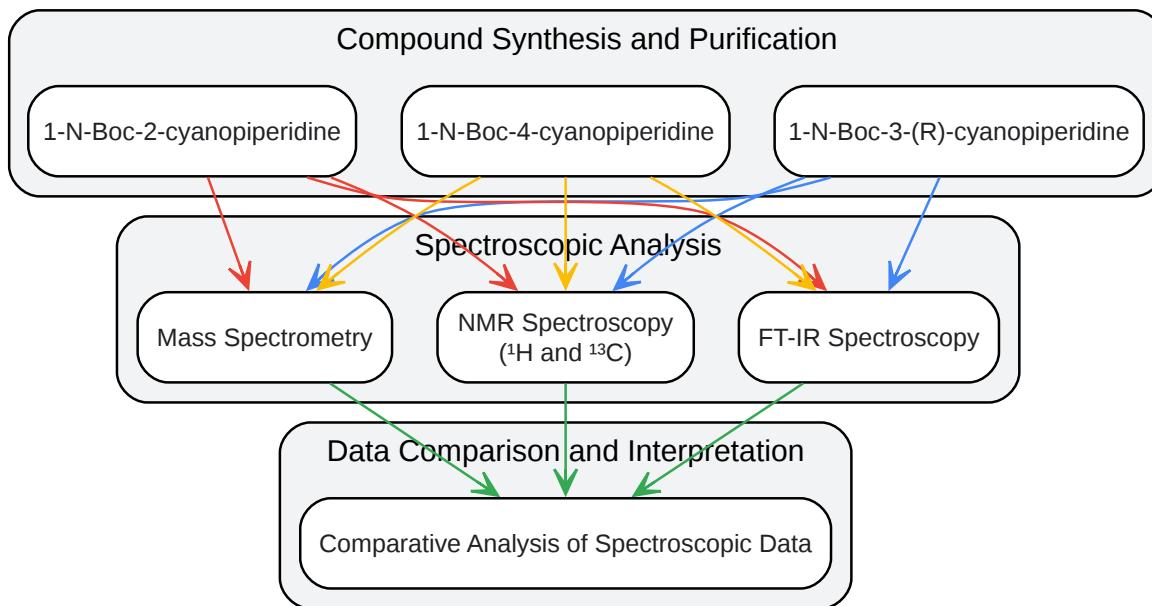
Compound	C≡N Stretch	C=O Stretch (Boc)	C-H Stretch
1-N-Boc-3-(R)-cyanopiperidine	~2245	~1695	~2975, ~2860
1-N-Boc-2-cyanopiperidine	~2240	~1698	~2945, ~2865
1-N-Boc-4-cyanopiperidine	~2242	~1690	~2980, ~2860

Table 4: Mass Spectrometry Data (ESI+)

Compound	Molecular Formula	Molecular Weight	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
1-N-Boc-3-(R)-cyanopiperidine	C ₁₁ H ₁₈ N ₂ O ₂ ^{[3][4]}	210.27 ^{[3][4]}	211.14	155.1 (M-C ₄ H ₈ +H) ⁺ , 111.1 (M-Boc+H) ⁺
1-N-Boc-2-cyanopiperidine	C ₁₁ H ₁₈ N ₂ O ₂ ^[5]	210.27 ^[5]	211.14	155.1 (M-C ₄ H ₈ +H) ⁺ , 111.1 (M-Boc+H) ⁺
1-N-Boc-4-cyanopiperidine	C ₁₁ H ₁₈ N ₂ O ₂ ^{[6][7]}	210.27 ^{[6][7]}	211.14	155.1 (M-C ₄ H ₈ +H) ⁺ , 111.1 (M-Boc+H) ⁺

Experimental Workflow and Methodologies

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general workflow for the comparison of these regioisomers is outlined below.



[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic comparison of the regioisomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Spectra were obtained with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2 s, and an accumulation of 1024 scans.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in methanol.
- Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample solution was infused into the mass spectrometer at a flow rate of 5 $\mu\text{L}/\text{min}$. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.

Interpretation of Spectroscopic Differences

The distinct positions of the cyano group in the three regioisomers lead to notable differences in their spectra. In the ^1H NMR spectra, the chemical shifts and splitting patterns of the piperidine ring protons are highly dependent on their proximity to the electron-withdrawing cyano group and the bulky Boc protecting group. Similarly, in the ^{13}C NMR spectra, the chemical shifts of the piperidine carbons are directly influenced by the location of the cyano substituent. The FT-IR spectra, while showing the characteristic $\text{C}\equiv\text{N}$ and $\text{C}=\text{O}$ stretching vibrations for all isomers, may exhibit subtle shifts in these frequencies due to the different electronic environments. The mass spectra of the three isomers are expected to show the same molecular ion peak, but the fragmentation patterns, though not extensively detailed here, could potentially offer further distinguishing features upon more in-depth analysis.

This comparative guide provides researchers with the necessary spectroscopic data and methodologies to confidently distinguish between **1-N-Boc-3-(R)-cyanopiperidine** and its 2- and 4-cyano regioisomers, ensuring the correct use of these important synthetic building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-N-Boc-3-cyanopiperidine | C11H18N2O2 | CID 7009903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-N-BOC-2-CYANO-PIPERIDINE | 940000-26-0 [chemicalbook.com]
- 3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 4. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic comparison of 1-N-Boc-3-(R)-cyanopiperidine with its regioisomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337191#spectroscopic-comparison-of-1-n-boc-3-r-cyanopiperidine-with-its-regioisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com